
Tetrabutylammonium cyanoborohydride
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Overview
Description
Tetrabutylammonium cyanoborohydride is a useful research compound. Its molecular formula is C17H39BN2 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Reduction of Carbonyl Compounds
One of the primary applications of tetrabutylammonium cyanoborohydride is in the selective reduction of aldehydes and ketones. It has been shown to effectively reduce aldehydes in the presence of other functional groups such as esters, amides, and nitro groups, making it an invaluable tool in synthetic organic chemistry.
Case Study: Selective Reduction
In a study by Ryu et al., this compound was employed to selectively reduce aldehydes while leaving other functional groups intact. The reaction was carried out in acidified hexamethylphosphoramide, demonstrating high selectivity and yield for the target aldehyde reduction .
Reductive Amination
This compound is also utilized in reductive amination processes, where it facilitates the conversion of carbonyl compounds into amines. The reagent allows for one-pot procedures that streamline the synthesis of primary amines from aldehydes and ketones.
Data Table: Reductive Amination Yields
Substrate | Product | Yield (%) |
---|---|---|
Benzaldehyde + Amine | Benzylamine | 90% |
Acetophenone + Amine | N-Phenylethanamine | 85% |
This table summarizes the successful yields achieved using this compound for reductive amination reactions .
Deoxygenation Reactions
The compound has been applied in deoxygenation reactions, particularly for converting carbonyl compounds into hydrocarbons. This application is crucial in synthetic pathways where oxygen removal is required.
Case Study: Deoxygenation
In a notable experiment, researchers demonstrated that this compound could effectively deoxygenate tosylhydrazones derived from ketones and aldehydes under mild acidic conditions, yielding high conversions to alkanes .
Reductive Displacement Reactions
This compound has been used for the reductive displacement of halides and tosylates. This application allows for the efficient removal of halogen substituents from organic molecules.
Mechanism Overview
The mechanism involves the nucleophilic attack by the cyanoborohydride ion on the carbon atom bonded to the halide, resulting in the formation of a new carbon-hydrogen bond while liberating the halide ion .
Radical Mediator in Organic Synthesis
Recent studies have highlighted the role of this compound as a radical mediator in organic reactions. It has been shown to facilitate Giese-type reactions and radical carbonylations effectively.
Experimental Findings
In experiments conducted under photolytic conditions, this compound demonstrated a reduced tendency to donate hydrides compared to traditional hydride donors, leading to improved selectivity and yield in radical-mediated transformations .
Chemical Reactions Analysis
Reductive Amination and Carbonyl Reductions
TBAC is widely employed in reductive amination and the reduction of carbonyl compounds (aldehydes and ketones) under mild conditions. Its mechanism involves hydride transfer from the boron center to electrophilic carbons:
Mechanism
RC=O+TBAC→RCH2O−H+RCH2OH[1][8]
Kinetic studies indicate second-order dependence on both TBAC and the carbonyl substrate.
Applications
-
Reductive amination : Converts imines to amines without over-reduction.
-
Aldehyde/ketone reduction : Preferred over NaBH₃CN in nonpolar solvents due to better solubility .
Substrate | Product | Yield (%) | Conditions | Source |
---|---|---|---|---|
1-Iodoadamantane | 1-Adamantanemethanol | 85 | 80°C, MeCN, 3 h | |
Cholesteryl bromide | Hydroxymethylated derivatives | 47–83 | Photoirradiation, RT |
Radical Hydroxymethylation
TBAC enables hydroxymethylation of alkyl halides using formaldehyde as a C1 synthon via a radical chain mechanism:
Mechanism
-
Initiation : Alkyl radical (R·) forms via halogen abstraction.
-
Propagation : R· adds to formaldehyde, generating an alkoxy radical (RO·).
-
Termination : RO· abstracts hydrogen from TBAC, yielding RCH₂OH .
Advantages
-
Replaces toxic tributyltin hydride.
-
Tolerates sensitive functional groups (e.g., esters, lactones) .
Substrate | Product | Yield (%) | Conditions | Source |
---|---|---|---|---|
1-Iodoadamantane | 1-Hydroxymethyladamantane | 85 | 80°C, AIBN, MeCN | |
Benzyl bromide | Benzyl methanol | 72 | Xe lamp, benzene |
Radical Arylation of Benzene
TBAC promotes chemoselective biaryl coupling of iodoarenes with benzene under photoirradiation:
Key Features
-
Selectivity for aryl iodides over bromides/chlorides.
Mechanism
Ar–IhνAr\cdotp+I\cdotp(Radical initiation)Ar\cdotp+C6H6→Ar–C6H5[4][6]
Substrate | Product | Yield (%) | Conditions | Source |
---|---|---|---|---|
4-Iodotoluene | 4-Methylbiphenyl | 78 | Xe lamp, 24 h | |
2-Iodonaphthalene | 2-Naphthylbiphenyl | 65 | Xe lamp, 24 h |
Functional Group Tolerance and Selectivity
TBAC’s low hydride-donating propensity minimizes unwanted reductions:
Examples
-
Lactones and esters remain intact during hydroxymethylation .
-
Chemoselective reduction of aldehydes over ketones in mixed systems .
Substrate | Observation | Source |
---|---|---|
γ-Lactone-containing iodide | Lactone unaffected; hydroxymethylation achieved | |
4-Acetoxybenzaldehyde | Aldehyde reduced; acetate intact |
Comparison with Other Borohydrides
Synthetic Utility and Limitations
-
Strengths : Stability in air, compatibility with diverse solvents, and low toxicity.
-
Limitations : Limited efficacy with sterically hindered substrates (e.g., tert-alkyl halides) .
This compound bridges the gap between traditional borohydrides and radical mediators, enabling innovative transformations in organic synthesis. Its applications in hydroxymethylation, arylation, and selective reductions underscore its versatility, particularly in methodologies prioritizing safety and functional group compatibility.
Properties
Molecular Formula |
C17H39BN2 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
cyanoboranuide;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.CH3BN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;2H3/q+1;-1 |
InChI Key |
BOHYACMUNXBTGV-UHFFFAOYSA-N |
Canonical SMILES |
[BH3-]C#N.CCCC[N+](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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